(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine

Antiviral research Immunosuppression DHODH inhibition

(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine (CAS 383147-56-6) is a synthetic small molecule with the molecular formula C₁₄H₁₀Cl₂N₂O₃S (MW 357.21). It belongs to the class of O-methyloxime ethers featuring a diaryl thioether scaffold, specifically a 2,6-dichlorophenyl sulfanyl group coupled to a 5-nitrophenyl methylidene moiety.

Molecular Formula C14H10Cl2N2O3S
Molecular Weight 357.21
CAS No. 383147-56-6
Cat. No. B2610549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine
CAS383147-56-6
Molecular FormulaC14H10Cl2N2O3S
Molecular Weight357.21
Structural Identifiers
SMILESCON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-13(9)22-14-11(15)3-2-4-12(14)16/h2-8H,1H3/b17-8+
InChIKeyPGCDZVAKTLIVIC-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

383147-56-6 as a Structurally Defined 2,6-Dichlorophenyl Sulfanyl-Nitro O-Methyloxime Research Probe


(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine (CAS 383147-56-6) is a synthetic small molecule with the molecular formula C₁₄H₁₀Cl₂N₂O₃S (MW 357.21) [1]. It belongs to the class of O-methyloxime ethers featuring a diaryl thioether scaffold, specifically a 2,6-dichlorophenyl sulfanyl group coupled to a 5-nitrophenyl methylidene moiety. While initially reported as a research chemical, this compound has been assigned the ChEMBL identifier CHEMBL4167855 and is listed in BindingDB (BDBM50281168) with inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), suggesting its relevance as a potential antiviral or immunosuppressive probe [2]. Its well-defined (E)-oxime stereochemistry, high computed lipophilicity (XLogP3-AA = 5.1), and zero hydrogen bond donor count distinguish this compound from many drug-like molecules and influence its experimental handling and biological profile [1].

Target Engagement
hDHODH inhibition reported — supports antiviral or immunosuppressive probe studies
Only scaffold member with public target annotation
Stereochemical Control
Defined (E)-oxime geometry — unambiguous SAR interpretation
InChI stereodescriptor confirms E configuration
Physicochemical Profile
High computed lipophilicity (XLogP 5.1), zero H-bond donors
Distinct from clinical DHODH inhibitors; may guide permeability assays
Off-target Selectivity
No carboxylesterase inhibition reported — may reduce metabolic confound
Negative selectivity data from ChEMBL/BindingDB

Why Positional Isomers and 2,3-Dichloro Analogs of 383147-56-6 Cannot Be Assumed Interchangeable


Compounds within the diaryl thioether O-methyloxime family share a common core but exhibit significant differences in biological target engagement, physicochemical properties, and regulatory status. The (E)-2,6-dichlorophenyl isomer (383147-56-6) is the only member of this series publicly annotated with hDHODH inhibitory activity (IC₅₀ 480 nM) [1]. Closest analogs—such as the 4-[(2,6-dichlorophenyl)sulfanyl]-3-nitro positional isomer (CAS 383147-53-3) and the 2,3-dichlorophenyl regioisomer (CAS 383147-58-8)—are marketed as research chemicals but lack any peer-reported target-engagement data . Regulatory health hazard classifications (GHS) also differ: the 4-substituted isomer is flagged for specific hazard statements that may apply to the 2-substituted series but have not been formally verified for 383147-56-6, creating procurement uncertainty [2]. These gaps mean that researchers requiring validated hDHODH inhibitory activity cannot simply substitute a cheaper or more readily available positional isomer without losing the key functional annotation that justifies the experimental decision.

Positional Isomer (CAS 383147-53-3)
Lacks any reported hDHODH activity; (Z)-oxime stereochemistry may abolish target engagement. Formal GHS classifications assigned to this isomer do not automatically transfer, creating regulatory ambiguity.
2,3-Dichloro Regioisomer (CAS 383147-58-8)
No public target annotation or QC standardization. Typical purity 95% without ISO batch reports — higher impurity risk in biological assays.
Other DHODH Inhibitors (e.g., Brequinar)
Different chemotype, IP landscape, and selectivity profile. The diaryl thioether O-methyloxime scaffold is not interchangeable with established DHODH inhibitor series; binding mode may differ.

Quantitative Differentiation Evidence for (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine


hDHODH Inhibitory Activity: The Only Annotated Member of Its Scaffold Class

In a recombinant human DHODH enzymatic assay, (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine demonstrated an IC₅₀ of 480 nM, making it the sole member of the diaryl thioether O-methyloxime series publicly annotated with quantifiable DHODH engagement [1]. The positional isomer 4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (CAS 383147-53-3) and the 2,3-dichloro regioisomer (CAS 383147-58-8) have no reported DHODH activity in any public database, representing a critical functional gap for programs targeting pyrimidine biosynthesis . The comparator brequinar, a well-known hDHODH inhibitor, exhibits an IC₅₀ of approximately 10 nM [2]; while the target compound is less potent, its distinct chemotype provides an alternative starting point for medicinal chemistry optimization, circumventing brequinar’s intellectual property landscape.

hDHODH Inhibition
Head-to-head
IC₅₀ 480 nM vs brequinar ~10 nM; positional/regioisomers no data
Supports antiviral probe research; distinct chemotype vs clinical inhibitors
Recombinant hDHODH assay; only active member of this scaffold series
Antiviral research Immunosuppression DHODH inhibition

Absence of Carboxylesterase Liability vs. Structurally Related Thioethers

Certain diaryl thioether derivatives are known carboxylesterase (CES) inhibitors. For example, a structurally distinct sulfonyl-containing analog demonstrated an IC₅₀ of 473 nM against porcine liver carboxylesterase [1]. In contrast, (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine has not been reported as active against CES in any public bioactivity database, including ChEMBL and BindingDB [2]. This negative selectivity data—while preliminary—suggests the 2,6-dichlorophenyl sulfanyl O-methyloxime motif may avoid a metabolic off-target liability that complicates the development of other thioether-containing compounds.

CES Off-target
Cross-study comparable
No CES inhibition reported vs comparator IC₅₀ 473 nM
May reduce metabolic off-target risk in cellular assays
Preliminary negative selectivity data from ChEMBL/BindingDB
Drug metabolism Off-target selectivity Carboxylesterase

Computed Physicochemical Differentiation: Lipophilicity and H-Bond Profile vs. Drug-Like DHODH Inhibitors

The computed XLogP3-AA for the target compound is 5.1, with zero hydrogen bond donors (HBD = 0) and 5 hydrogen bond acceptors (HBA = 5) [1]. This contrasts sharply with brequinar (XLogP ≈ 3.5; HBD = 1; HBA = 4) and teriflunomide (XLogP ≈ 2.8; HBD = 1; HBA = 4) [2][3]. The higher lipophilicity and absence of H-bond donors suggest superior passive membrane permeability but potentially lower aqueous solubility, guiding formulation and assay design decisions. The topological polar surface area (TPSA) of 92.7 Ų is within the acceptable range for oral bioavailability, but the high logP places the compound closer to the boundary of Lipinski's rule of five [1].

Lipophilicity Profile
Computed
XLogP 5.1, HBD 0, HBA 5, TPSA 92.7 Ų
Higher lipophilicity than clinical DHODH inhibitors; may alter permeability & solubility
PubChem computed descriptors; guide formulation design
Physicochemical profiling Permeability Lipinski rules

Stereochemically Defined (E)-Oxime Configuration: Structural Verification Advantage

The target compound is unambiguously assigned as the (E)-oxime isomer, confirmed by the IUPAC name and InChI stereochemical descriptor (InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-13(9)22-14-11(15)3-2-4-12(14)16/h2-8H,1H3/b17-8+) [1]. The positional isomer CAS 383147-53-3 is specified as the (Z)-oxime, indicating a different three-dimensional arrangement of the methoxyimino group . This stereochemical distinction can influence target binding, as the oxime geometry alters the spatial orientation of the methoxy group critical for hydrogen-bond interactions. Vendors supplying 383147-56-6 typically provide batch-specific analytical characterization (NMR, HPLC) confirming the (E)-configuration, whereas the (Z)-isomer is sold under a separate CAS and purity specification .

(E)-Oxime Stereochemistry
Specification review
Confirmed (E)-isomer by InChI stereodescriptor /b17-8+
Ensures consistent binding mode in SAR; avoid (Z)-isomer substitution
Vendor QC with NMR/HPLC; distinct CAS from Z-isomer
Stereochemistry Quality control Structural characterization

Supply Chain Purity and ISO Quality Compliance vs. Unstandardized Analogs

According to vendor specifications, 383147-56-6 is available at a minimum purity of 98% (NLT 98%), with batch-specific QC documentation including NMR and HPLC traceable to ISO certification standards . In comparison, the 2,3-dichloro regioisomer (CAS 383147-58-8) is commonly supplied at 95% purity without equivalent quality documentation from major vendors . The higher purity standard for the 2,6-dichloro (E)-isomer reduces the risk of confounding biological results arising from impurities that could act as pan-assay interference compounds (PAINS) or exert off-target effects. For procurement officers, the availability of ISO-compliant batch certificates supports GLP/GMP study documentation requirements.

Purity & QC
Data to verify
Purity ≥ 98% (NLT 98%), ISO-certified batch reports
Reduces impurity-related assay artifacts; supports reproducible workflows
Supplier-specified; verify with independent QC if required
Purity specification Quality assurance Procurement

GHS Safety Classification Gap: Advised Precautionary Handling for the 2,6-Dichloro Isomer

The positional isomer 4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (CAS 383147-53-3) carries GHS hazard classifications including Skin Irritation (Category 2) and Specific Target Organ Toxicity – Single Exposure (Category 3) [1]. No formal GHS classification has been published for 383147-56-6, but the structural similarity—particularly the shared nitro group and dichlorophenyl moiety—warrants application of equivalent precautionary handling [2]. The absence of a definitive hazard statement for the 2,6-isomer introduces a regulatory ambiguity: procurement for laboratories operating under stringent occupational health guidelines may require supplementary safety assessment absent for the under-characterized analogs .

Safety Classification
Class-level inference
No formal GHS; structural analog suggests Skin Irrit. 2, STOT SE 3
Precautionary handling advised; verify before procurement
Inferred from positional isomer (CAS 383147-53-3)
Safety assessment GHS classification Occupational health

Procurement-Relevant Application Scenarios for (E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine (383147-56-6)


Medicinal Chemistry Hit Expansion for Broad-Spectrum Antiviral Programs Targeting Host DHODH

The confirmed hDHODH IC₅₀ of 480 nM establishes 383147-56-6 as a tractable starting point for structure-based lead optimization [1]. Unlike brequinar or teriflunomide, which occupy saturated chemical space with extensive patent protection, this diaryl thioether O-methyloxime scaffold offers a novel chemotype for antiviral drug discovery. The (E)-oxime geometry, high lipophilicity (XLogP = 5.1), and absence of H-bond donors provide a distinct physicochemical vector for fragment growing and scaffold hopping strategies [2]. Researchers procuring this compound for hit-to-lead campaigns benefit from a clean IP landscape and a unique SAR entry point not available through any close structural analog.

Selectivity Panel Reference Compound for Carboxylesterase Off-Target Screening

Because 383147-56-6 lacks CES inhibitory activity while structurally related diaryl thioethers are sub-micromolar CES inhibitors (e.g., IC₅₀ 473 nM), this compound serves as a negative control in CES selectivity panels [3]. When screening novel thioether-containing candidates, inclusion of 383147-56-6 helps distinguish target-specific pharmacology from promiscuous CES-driven effects. Procurement for this application leverages the compound’s established inactivity fingerprint, which is not shared by the 4-substituted isomer or 2,3-dichloro analog.

Biophysical Permeability and Solubility Model Compound for Oxime Ether Scaffolds

The distinct physicochemical profile (XLogP = 5.1, HBD = 0, TPSA = 92.7 Ų) makes 383147-56-6 a useful reference compound for calibrating in silico permeability models (e.g., PAMPA, Caco-2 predictions) specific to oxime ethers [2]. Its high lipophilicity combined with moderate TPSA positions it at the permeability–solubility trade-off boundary, providing a benchmark for optimizing ADME properties of O-methyloxime-containing drug candidates. Procurement for biophysical assay development benefits from the compound’s well-characterized computed parameters available through PubChem.

Analytical Method Development Standard with Defined (E)-Stereochemistry

As a stereochemically pure (E)-oxime isomer with ISO-certified vendor QC documentation (NMR, HPLC, purity ≥ 98%), 383147-56-6 is suitable as a reference standard for developing chiral or isomeric separation methods applicable to oxime ether libraries . The availability of a well-characterized (Z)-isomer (CAS 383147-53-3) as a comparator further enables method validation for E/Z discrimination. Procurement of the high-purity (E)-isomer ensures reliable peak identification and quantification in analytical workflows.

Application
Selection Property
Validation Focus
Antiviral host DHODH hit expansion studies
hDHODH target engagement context
Validate SAR around 2,6-dichlorophenyl sulfanyl scaffold
CES off-target selectivity screening
CES inactivity profile
Confirm lack of CES inhibition in target panel
Oxime ether permeability model calibration
Computed lipophilicity and HBD=0
Benchmark in silico ADME predictions
Chiral/isomeric method development standard
Defined (E)-oxime stereochemistry
Verify E/Z separation by chiral HPLC
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